molecular formula C19H18N2O3S B2457101 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477555-72-9

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2457101
CAS No.: 477555-72-9
M. Wt: 354.42
InChI Key: FYLCHDZQXCOPCB-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-11-14-13-4-2-1-3-5-17(13)25-19(14)21-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h6-7,10H,1-5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLCHDZQXCOPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes a tetrahydro-cyclohepta[b]thiophene moiety and a benzo[b][1,4]dioxine unit. Its molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S with a molecular weight of approximately 398.55 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with thiophene structures often exhibit significant biological activities , including:

  • Antimicrobial : In vitro studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory : Compounds similar to this compound have demonstrated the ability to reduce inflammation in cell models by modulating cytokine production.
  • Anticancer : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through interaction with specific molecular pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with receptors that regulate cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its cytoprotective effects.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses in macrophages, treatment with this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by 50% compared to untreated controls. This effect was attributed to the inhibition of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-cyano-thiophene)acetamideSimplified thiophene structureLower anti-inflammatory activity
2-Chloro-N-(3-cyano-thiophen)acetamideChloro substitution enhances reactivityPotentially higher anticancer activity
N-(3-cyanopentanoyl)-4-chlorobenzenesulfonamideSulfonamide groupAnalgesic properties

The comparison highlights that while structurally related compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound may enhance its therapeutic potential.

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